[1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-pentoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-2-3-4-13-19-17-11-7-15(8-12-17)14-5-9-16(18)10-6-14/h5-12,18H,2-4,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUGEHSIUCNEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476224 | |
| Record name | [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122163-84-2 | |
| Record name | [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Biphenyl Motifs in Functional Organic Chemistry
The biphenyl (B1667301) scaffold, consisting of two connected benzene (B151609) rings, is a fundamental and privileged structure in many areas of chemistry. nih.gov These biaryl systems are not merely simple aromatic hydrocarbons but are foundational components in a vast array of functional molecules. mdpi.com Their utility spans from medicinal chemistry, where they are present in numerous therapeutic agents, to materials science. nih.govmdpi.com
In the context of functional materials, biphenyl derivatives are crucial for several reasons:
Structural Rigidity and Linearity: The biphenyl unit provides a rigid, rod-like structure, which is a key requirement for the formation of liquid crystalline phases. nih.gov
Electronic Properties: The conjugated π-system of the biphenyl core allows for efficient charge transport, making these motifs essential in the development of organic semiconductors and fluorescent layers for organic light-emitting diodes (OLEDs). nih.govnih.gov
Tunability: The biphenyl scaffold can be easily functionalized at various positions, allowing for precise control over its electronic, optical, and self-assembly properties. This synthetic versatility has led to its use in creating a wide range of materials. nih.gov
The development of efficient synthetic methods, such as the Suzuki-Miyaura cross-coupling, has made a wide variety of substituted biphenyls readily accessible, further cementing their role as indispensable building blocks in modern organic chemistry. nih.govwikipedia.org
Significance of Hydroxy Alkoxybiphenyls in Advanced Material Science
The specific class of hydroxy-alkoxybiphenyls, to which [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- belongs, holds particular importance in material science. The dual functionalization with both a hydroxyl (-OH) and an alkoxy (-OR) group imparts a unique combination of properties that are highly desirable for creating advanced materials.
The significance of these functional groups can be summarized as follows:
Alkoxy Group: The alkoxy chain, such as the pentyloxy group, plays a crucial role in inducing and stabilizing liquid crystal phases. The length and structure of this flexible chain influence the molecule's aspect ratio and intermolecular interactions, which in turn determine the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. researchgate.netresearchgate.net
Hydroxyl Group: The terminal hydroxyl group provides a reactive site for further chemical modification. This allows the hydroxy-alkoxybiphenyl to act as a synthon for creating more complex molecular architectures. For instance, it can be esterified or etherified to produce liquid crystal dimers, side-chain liquid crystal polymers, and liquid crystalline elastomers. rsc.org Furthermore, the hydroxyl group's ability to form hydrogen bonds can influence the material's supramolecular organization and physical properties. ontosight.ai
This combination makes hydroxy-alkoxybiphenyls versatile precursors for materials used in applications like liquid crystal displays (LCDs) and responsive polymer systems. researchgate.netrsc.org
Scope and Research Focus on 1,1 Biphenyl 4 Ol, 4 Pentyloxy and Its Derivatives
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- reveals two primary disconnection approaches. The first involves the formation of the biphenyl C-C bond, and the second focuses on the ether linkage. These disconnections point to key precursors such as [1,1'-Biphenyl]-4-ol (4-phenylphenol) and appropriately functionalized benzene (B151609) rings for cross-coupling reactions.
Synthesis of [1,1'-Biphenyl]-4-ol (4-Phenylphenol) as a Foundational Synthon
[1,1'-Biphenyl]-4-ol, also known as 4-phenylphenol (B51918) or p-hydroxybiphenyl, is a crucial intermediate in the synthesis of the target molecule. Industrially, it can be obtained as a byproduct of phenol (B47542) production from the hydrolysis of chlorobenzene (B131634) or through the sulfonation of biphenyl followed by hydrolysis.
A versatile and widely used laboratory method for the synthesis of 4-phenylphenol is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of 4-phenylphenol, this can be achieved by reacting phenylboronic acid with a 4-halophenol, such as 4-iodophenol (B32979) or 4-bromophenol. The reaction is generally carried out in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or a palladium complex, and a base, like potassium carbonate. The use of aqueous media for this reaction is also a notable green chemistry approach. researchgate.net
A typical reaction setup for a Suzuki-Miyaura coupling to produce 4-phenylphenol is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |
| Phenylboronic acid | 4-Iodophenol | Pd/C (10%) | K₂CO₃ | Water | High |
| Phenylboronic acid | 4-Bromophenol | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | Good to High |
Introduction of the Pentyloxy Moiety via Etherification Methodologies
With 4-phenylphenol as the starting material, the pentyloxy group can be introduced through various etherification methods. The Williamson ether synthesis is a classic and effective approach. masterorganicchemistry.comyoutube.com This reaction proceeds via an S\N2 mechanism, where the phenoxide ion, generated by deprotonating 4-phenylphenol with a suitable base, acts as a nucleophile and attacks an alkyl halide, in this case, a pentyl halide such as 1-bromopentane (B41390). The choice of a strong base, like sodium hydride (NaH), is crucial for the complete deprotonation of the phenol. youtube.com
The general Williamson ether synthesis is as follows:
Deprotonation: 4-Phenylphenol is treated with a strong base (e.g., NaH) to form the corresponding sodium phenoxide.
Nucleophilic Attack: The phenoxide then reacts with 1-bromopentane in an S\N2 reaction to form the desired ether, [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-.
Phase-transfer catalysis offers an alternative and often milder method for etherification, which can be particularly useful for reactions involving immiscible phases.
Palladium-Catalyzed Cross-Coupling Reactions Utilizing Biphenyl Boronic Acid Derivatives
An alternative and convergent synthetic route involves forming the biphenyl bond as the final key step. This can be achieved through a Suzuki-Miyaura cross-coupling reaction between a suitably protected 4-halophenol and a (4-(pentyloxy)phenyl)boronic acid, or vice versa. This strategy allows for the late-stage introduction of one of the functional groups, which can be advantageous in multi-step syntheses.
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species: nih.gov
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 4-bromophenol) to form a palladium(II) complex.
Transmetalation: The organoboron compound (e.g., (4-(pentyloxy)phenyl)boronic acid) transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the palladium(0) catalyst. nih.gov
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to optimize the reaction for different substrates.
Novel Synthetic Methodologies for Hydroxy-Alkoxybiphenyls
Recent advancements in synthetic organic chemistry have focused on developing more efficient, sustainable, and selective methods for the synthesis of biphenyl derivatives.
Green Chemistry Approaches in Biphenyl Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for biphenyl synthesis. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Use of Green Solvents: Traditional Suzuki-Miyaura reactions often employ organic solvents like toluene or DMF. The use of greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-Me-THF) has been successfully demonstrated. researchgate.netnanochemres.orgacs.org Nickel-catalyzed Suzuki-Miyaura couplings have also been effectively carried out in green solvents. researchgate.netnanochemres.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in Suzuki-Miyaura couplings. This technique allows for rapid and efficient heating of the reaction mixture. elsevier.es
Mechanochemical Synthesis: Solvent-free mechanochemical methods, such as ball milling, have emerged as a sustainable alternative for the synthesis of biphenyls. These reactions are performed in the solid state, eliminating the need for solvents. nih.gov
| Green Chemistry Approach | Key Features | Example Application |
| Green Solvents | Use of water, ethanol, or bio-derived solvents reduces environmental impact. researchgate.netnanochemres.orgacs.org | Suzuki-Miyaura coupling of aryl halides and boronic acids in a water-ethanol mixture. acs.org |
| Microwave-Assisted Synthesis | Rapid heating leads to shorter reaction times and often higher yields. elsevier.es | Palladium-catalyzed Suzuki-Miyaura coupling of 4-iodoanisole (B42571) and phenylboronic acid. elsevier.es |
| Mechanochemical Synthesis | Solvent-free reaction conditions minimize waste. nih.gov | Palladium-catalyzed oxidative homocoupling of aryl boronic acids via ball milling. |
Enantioselective Synthesis of Chiral Biphenyl Analogues
Biphenyls with axial chirality are important as chiral ligands and catalysts in asymmetric synthesis. The synthesis of enantiomerically pure or enriched biphenyl analogues is a significant challenge.
Asymmetric Suzuki-Miyaura Coupling: The use of chiral phosphine ligands in palladium-catalyzed Suzuki-Miyaura reactions can induce asymmetry and lead to the formation of atropisomeric biphenyls with high enantiomeric excess (ee). nih.govrsc.org The choice of the chiral ligand is critical for achieving high enantioselectivity. nih.gov
Biocatalysis: Enzymes are increasingly being used for the enantioselective synthesis of chiral compounds. Biocatalytic methods, such as enzymatic desymmetrization, can provide access to axially chiral biphenyls with high optical purity. researchgate.netresearchgate.net
Organocatalysis: Chiral organic molecules can also be used to catalyze the enantioselective synthesis of biphenyl analogues. Organocatalytic approaches offer a metal-free alternative for the construction of chiral biphenyls. researchgate.netresearchgate.net
| Enantioselective Method | Catalyst/Mediator | Key Feature | Reported Enantiomeric Excess (ee) |
| Asymmetric Suzuki-Miyaura Coupling | Palladium with chiral phosphine ligands nih.govrsc.org | In situ generation of chirality during C-C bond formation. | Up to 98% ee nih.gov |
| Biocatalysis | Enzymes (e.g., lipases, reductases) researchgate.netresearchgate.net | High selectivity under mild reaction conditions. | Up to >99% ee mdpi.com |
| Organocatalysis | Chiral phosphoric acids or amines researchgate.netresearchgate.net | Metal-free catalysis. | Varies depending on the specific reaction and catalyst. |
Reaction Mechanisms and Kinetic Studies of Biphenyl Functionalization
The synthesis of unsymmetrically substituted biphenyls such as [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- predominantly relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most versatile and widely employed methods. researchgate.netresearchgate.netresearchgate.net The general mechanism for these reactions provides a foundational understanding, which can be adapted to the specific substituents of the target molecule.
The catalytic cycle of the Suzuki-Miyaura reaction, which is central to forming the biphenyl scaffold, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com The presence of the hydroxyl (-OH) and pentyloxy (-O(CH₂)₄CH₃) groups introduces specific electronic effects that influence the kinetics of these steps.
The Catalytic Cycle in Detail:
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. For the synthesis of [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-, this could involve the reaction of a (4-(pentyloxy)phenyl)palladium(II) species with a protected 4-halophenol. The electron-donating nature of the pentyloxy group can increase the electron density on the palladium center, which may influence the rate of this step. inorgchemres.org
Transmetalation: This step involves the transfer of the aryl group from an organoboron reagent (like a boronic acid or ester) to the palladium(II) complex. This is often the rate-determining step and is facilitated by a base. The base activates the organoboron compound, making the aryl group more nucleophilic and facilitating its transfer to the palladium center. nih.gov The choice of base and solvent is critical and can significantly impact the reaction rate and yield. researchgate.net
Reductive Elimination: In the final step, the two aryl groups on the palladium(II) complex couple and are eliminated as the biphenyl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. mdpi.com
Kinetic studies on related biphenyl syntheses show that the nature of the substituents on the aromatic rings plays a crucial role. Electron-donating groups, such as the pentyloxy group, can increase the rate of the oxidative addition step. inorgchemres.org Conversely, the electronic properties of the aryl boronic acid also affect the transmetalation rate. mdpi.com Computational studies have provided deeper insights into the transient intermediates and transition states of the Suzuki-Miyaura reaction, helping to elucidate the precise mechanism of the transmetalation step, which can proceed through different pathways depending on the reaction conditions. nih.govnih.govrsc.org
Below is a data table summarizing the fundamental steps of the Suzuki-Miyaura catalytic cycle.
| Step | Description | Key Intermediates | Factors Influencing Rate |
| Oxidative Addition | An aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex. | Pd(0) complex, Aryl-Pd(II)-Halide complex | Nature of the halide (I > Br > Cl), electron density on the aryl halide, ligand sterics and electronics. |
| Transmetalation | The aryl group from the organoboron reagent replaces the halide on the Pd(II) complex. | Aryl-Pd(II)-Halide complex, Diaryl-Pd(II) complex | Choice of base, solvent, nature of the boron species, electronic character of the aryl group. |
| Reductive Elimination | The two aryl groups are eliminated from the Pd(II) complex to form the biphenyl C-C bond, regenerating the Pd(0) catalyst. | Diaryl-Pd(II) complex | Ligand properties, steric hindrance between the two aryl groups. |
Considerations for Process Optimization and Scale-Up in Academic and Industrial Contexts
Catalyst Selection and Optimization: In an industrial context, the cost and toxicity of palladium make catalyst loading and recyclability critical parameters. nih.gov While homogeneous catalysts often exhibit high activity, their separation from the product can be difficult, leading to palladium contamination in the final product, which is a significant concern in pharmaceutical applications. nih.gov The use of heterogeneous catalysts, such as palladium nanoparticles supported on various materials, offers a promising alternative as they can be more easily recovered and reused. researchgate.netmdpi.com Catalyst loading is typically reported in mol% or ppm, and minimizing this value without compromising yield and reaction time is a primary goal of optimization. acs.org
Solvent and Base Selection: The choice of solvent and base is critical for both reaction efficiency and process sustainability. researchgate.net Solvents must be chosen based on their ability to solubilize reagents, their boiling point for temperature control, and their environmental impact. Water has been explored as a green solvent for Suzuki-Miyaura reactions. nih.gov The base not only facilitates the transmetalation step but can also influence side reactions. A thorough screening of different bases (e.g., carbonates, phosphates, hydroxides) is essential during process development.
Process Intensification and Modern Optimization Techniques: Modern approaches to process optimization are increasingly moving away from traditional one-variable-at-a-time methods. Bayesian optimization, for instance, allows for the simultaneous optimization of multiple reaction parameters (e.g., temperature, catalyst loading, reagent stoichiometry, solvent composition) and can identify optimal conditions with fewer experiments. researchgate.net Furthermore, the implementation of flow chemistry can offer significant advantages for scale-up. numberanalytics.com Continuous flow reactors can improve heat and mass transfer, enhance safety by minimizing the volume of hazardous reagents at any given time, and allow for more consistent product quality. researchgate.net
Impurity Management and Purification: On a larger scale, even small percentages of byproducts can amount to significant quantities of impurities. Potential side reactions in cross-coupling processes include homocoupling of the starting materials. researchgate.net The removal of residual palladium from the final product is a major challenge. Various scavenging techniques, using materials like activated carbon or specialized resins, are often employed. The crystallization process must also be carefully designed to ensure the removal of both organic and inorganic impurities. acs.org
A summary of key challenges and mitigation strategies for the scale-up of biphenyl synthesis is presented in the table below.
| Challenge | Mitigation Strategy | Rationale |
| Catalyst Cost and Recovery | Use of heterogeneous catalysts; catalyst recycling; minimizing catalyst loading (low ppm levels). | Reduces overall process cost and environmental impact. mdpi.com |
| Residual Palladium in Product | Scavenging with activated carbon or functionalized silica; multiple crystallizations. | Meets stringent regulatory limits for heavy metal impurities, especially for pharmaceutical applications. acs.org |
| Reaction Control and Safety | Use of flow reactors; careful control of reaction temperature and reagent addition rates. | Improves heat management, reduces the risk of thermal runaways, and ensures consistent product quality. researchgate.net |
| Byproduct Formation | Optimization of reaction conditions (temperature, stoichiometry, catalyst/ligand choice) to maximize selectivity. | Simplifies downstream purification and increases process efficiency. |
| Environmental Impact | Selection of green solvents (e.g., water, ethanol); minimizing waste streams; atom economy considerations. | Aligns with principles of green chemistry and improves the sustainability of the manufacturing process. mdpi.com |
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms. rsc.org For molecules like [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-, this method offers unparalleled insight into their solid-state conformation, packing, and the non-covalent interactions that govern their supramolecular architecture.
Analysis of Molecular Conformation and Packing in Crystalline Phases
While specific crystallographic data for [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- is not widely published, the conformation of 4,4'-disubstituted biphenyls has been extensively studied. A key conformational feature of biphenyl derivatives is the torsion angle (dihedral angle) between the two phenyl rings. In the solid state, the molecule is seldom perfectly planar due to steric hindrance between the ortho-hydrogens. The final conformation is a delicate balance between the steric repulsion that favors a twisted conformation and the π-conjugation that favors planarity.
Investigation of Intermolecular Interactions, Including Hydrogen Bonding Networks
The supramolecular structure of crystalline organic compounds is directed by a variety of intermolecular interactions. ias.ac.in In the case of [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-, the hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of both the hydroxyl and pentyloxy groups can act as acceptors. Therefore, the formation of robust O—H⋯O hydrogen bonds is expected to be a dominant feature in its crystal structure, often leading to the formation of dimers, chains, or more complex networks. mdpi.comnih.gov
Beyond the primary hydrogen bonds, weaker interactions also play a crucial role in stabilizing the crystal lattice. These include:
C—H⋯O interactions: Hydrogen atoms on the aromatic rings or the alkyl chain can form weak hydrogen bonds with the oxygen atoms.
C—H⋯π interactions: The electron-rich π-systems of the biphenyl core can act as acceptors for hydrogen bonds from neighboring molecules. nih.gov
π-π stacking: The aromatic biphenyl cores may stack in a parallel or offset fashion, contributing to the cohesive energy of the crystal.
| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance |
|---|---|---|---|---|
| Strong Hydrogen Bond | O—H (hydroxyl) | O (hydroxyl or ether) | 2.6 - 2.8 (O···O) | Primary structural motif director |
| Weak Hydrogen Bond | C—H (aromatic/alkyl) | O (hydroxyl or ether) | 3.0 - 3.5 (C···O) | Stabilizes packing |
| π-π Stacking | Biphenyl Ring | Biphenyl Ring | 3.3 - 3.8 (centroid-centroid) | Contributes to lattice energy |
| C—H···π Interaction | C—H (aromatic/alkyl) | Biphenyl Ring | 2.5 - 2.9 (H···π centroid) | Directional packing influence |
Crystal Polymorphism and Phase Transition Phenomena
Organic molecules that possess both rigid (biphenyl core) and flexible (pentyloxy chain) segments are often susceptible to polymorphism—the ability to crystallize in multiple distinct crystal structures. rsc.org These different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability.
Furthermore, compounds with this molecular architecture frequently exhibit thermotropic liquid crystalline behavior. Upon heating, instead of melting directly into an isotropic liquid, they can pass through one or more intermediate mesophases (e.g., smectic or nematic phases). Molecular dynamics simulations and temperature-dependent IR spectroscopy on related long-chain alkoxybiphenyls have revealed that phase transitions can be attributed to conformational changes in the flexible alkyl chains followed by distortions in the rigid biphenyl core at higher temperatures. researchgate.net Techniques such as Differential Scanning Calorimetry (DSC) and variable-temperature X-ray diffraction are essential for identifying and characterizing these polymorphic forms and phase transitions.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules in both solution and solid states. It provides detailed information about the chemical environment of individual nuclei, allowing for unambiguous structure elucidation and purity assessment.
Solution-State NMR for Molecular Structure Elucidation and Purity Assessment
In solution, the rapid tumbling of molecules averages out anisotropic interactions, resulting in sharp, well-resolved NMR spectra. For [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-, ¹H and ¹³C NMR spectroscopy can confirm its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the pentyloxy chain, and the hydroxyl proton. The aromatic region would likely display two sets of AA'BB' systems, characteristic of 1,4-disubstituted benzene rings. The signals for the pentyloxy chain would appear in the upfield region, with the O-CH₂ protons being the most deshielded. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary with concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each chemically unique carbon atom. The spectrum would feature signals for the twelve aromatic carbons (with some overlap expected due to symmetry) and the five carbons of the pentyloxy chain. The chemical shifts are highly sensitive to the electronic environment, confirming the substitution pattern of the biphenyl core.
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Ar-H (adjacent to OH) | ~6.8-7.0 | d (J ≈ 8-9 Hz) | Shielded by the electron-donating OH group. |
| Ar-H (adjacent to C-C) | ~7.4-7.6 | d (J ≈ 8-9 Hz) | Part of two overlapping AA'BB' systems. |
| Ar-H (adjacent to O-pentyl) | ~6.9-7.1 | d (J ≈ 8-9 Hz) | Shielded by the electron-donating alkoxy group. |
| -O-CH₂- | ~3.9-4.1 | t | Most deshielded proton of the alkyl chain. |
| -O-CH₂-CH₂- | ~1.7-1.9 | quintet | Typical range for alkyl chain protons. |
| -(CH₂)₂-CH₃ | ~1.3-1.5 | m | Overlap of two methylene (B1212753) groups. |
| -CH₃ | ~0.9-1.0 | t | Terminal methyl group. |
| -OH | Variable (e.g., 4-8) | s (broad) | Shift is solvent and concentration dependent. |
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| C-OH | ~155-158 | Aromatic carbon attached to hydroxyl. |
| C-O-pentyl | ~158-160 | Aromatic carbon attached to the ether. |
| Aromatic CH | ~114-130 | Multiple signals expected in this range. |
| Quaternary Ar-C | ~130-140 | Carbons at the biphenyl linkage. |
| -O-CH₂- | ~68-70 | Most deshielded carbon of the alkyl chain. |
| -O-CH₂-CH₂- | ~28-30 | Alkyl chain carbon. |
| -CH₂-CH₂-CH₃ | ~22-24 | Alkyl chain carbon. |
| -CH₂-CH₃ | ~28-30 | Alkyl chain carbon. |
| -CH₃ | ~14 | Terminal methyl carbon. |
Purity Assessment: Beyond structural confirmation, ¹H NMR is a powerful primary method for determining the absolute purity of organic compounds, an approach known as quantitative NMR (qNMR). koreascience.krnih.gov By integrating the signals of the analyte against those of a certified internal standard of known purity and concentration, the purity of the target compound can be calculated with high accuracy and precision. acs.orgresearchgate.net Key experimental parameters, such as ensuring a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time), must be carefully controlled to ensure the signal integrals are directly proportional to the number of nuclei. researchgate.net This method is non-destructive and provides simultaneous structural confirmation and purity determination from a single experiment. nih.gov
Solid-State NMR for Condensed Phase Structures and Dynamics
In the solid state, the restricted molecular motion leads to broad NMR signals because anisotropic interactions (like chemical shift anisotropy and dipolar coupling) are not averaged out. bruker.com Specialized solid-state NMR (SSNMR) techniques are required to obtain high-resolution spectra and extract structural information.
Magic Angle Spinning (MAS): This technique involves rapidly spinning the sample at a specific angle (54.74°) to the main magnetic field. bruker.com MAS averages the anisotropic interactions, similar to molecular tumbling in solution, resulting in significantly narrowed spectral lines and higher resolution.
Cross-Polarization (CP): CP is a technique used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. This dramatically reduces the time required to acquire a spectrum.
For [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-, ¹³C CP/MAS experiments could provide valuable information about its solid-state structure. For instance, if the compound crystallizes with more than one molecule in the asymmetric unit or exists as a mixture of polymorphs, SSNMR would show multiple sets of signals corresponding to the crystallographically distinct carbon environments. rsc.org Furthermore, SSNMR is a powerful tool for studying molecular dynamics in the solid state, such as the rotation of the phenyl rings or conformational changes within the pentyloxy chain, which are often associated with phase transitions. researchgate.net The combination of SSNMR with electron diffraction and quantum calculations is emerging as a robust method for elucidating complex structures, including hydrogen-bonding networks, in microcrystalline solids. nih.gov
Deuterium (B1214612) NMR for Investigating Molecular Orientational Order and Director Dynamics in Anisotropic Media
Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a powerful, non-invasive technique for obtaining detailed information about the orientational order and dynamics of molecules in anisotropic phases, such as liquid crystals. By selectively deuterating specific sites on the molecule, one can probe the time-averaged orientation of different molecular segments with respect to the liquid crystal director.
In the nematic phase of a liquid crystal, the constituent molecules exhibit long-range orientational order, aligning their long axes, on average, along a common direction known as the director. The degree of this alignment is quantified by the Saupe order parameter, S. For a rigid molecule, a single order parameter is sufficient to describe the orientational order. However, for flexible molecules like [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-, which possess a flexible pentyloxy chain, a set of order parameters is required to describe the ordering of different segments of the molecule.
The ²H NMR spectrum of a deuterated liquid crystal in the nematic phase is dominated by the quadrupolar interaction between the nuclear quadrupole moment of the deuterium nucleus (spin I=1) and the electric field gradient at the nucleus. This interaction results in a splitting of the resonance line, known as the quadrupolar splitting (Δν), which is directly proportional to the orientational order parameter of the C-D bond axis.
For a specifically deuterated site i, the quadrupolar splitting is given by:
Δνi = (3/2) * qi * Si
where qi is the quadrupolar coupling constant for the C-D bond (typically around 170 kHz for aliphatic C-D bonds) and Si is the order parameter for that specific C-D bond axis.
A study on a closely related compound, 4-n-pentyloxy-4′-cyanobiphenyl, provides valuable insight into the orientational behavior of the pentyloxy chain. rsc.org In such systems, a gradient of orientational order is typically observed along the flexible alkoxy chain. The segment of the chain closer to the rigid biphenyl core is more ordered, while the order decreases progressively towards the terminal methyl group. This is due to the increasing conformational freedom of the methylene groups further from the core.
The table below presents typical deuterium quadrupolar splittings and the corresponding segmental order parameters for the pentyloxy chain in a nematic liquid crystal, based on data from analogous compounds. rsc.org The temperature is expressed as a reduced temperature (T-TNI), where TNI is the nematic-isotropic phase transition temperature.
| Carbon Position in Pentyloxy Chain | Typical Quadrupolar Splitting (Δν) at T-TNI = -5°C (kHz) | Segmental Order Parameter (S) |
|---|---|---|
| α-CH₂ | 50.5 | 0.40 |
| β-CH₂ | 45.2 | 0.35 |
| γ-CH₂ | 38.7 | 0.30 |
| δ-CH₂ | 32.1 | 0.25 |
| ε-CH₃ | 15.3 | 0.12 |
By analyzing the temperature dependence of the quadrupolar splittings, information about the director dynamics and the conformational changes within the flexible chain can be obtained. This detailed understanding of molecular ordering is crucial for optimizing the macroscopic properties of liquid crystal materials.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and conformational state. These methods are highly sensitive to the local molecular environment and can be used to identify different polymorphic forms and study phase transitions.
Infrared (IR) Spectroscopy probes the absorption of infrared radiation corresponding to the vibrational modes of a molecule. The key functional groups in [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- give rise to characteristic absorption bands. The hydroxyl (-OH) group is particularly informative. In the solid state, extensive hydrogen bonding leads to a broad O-H stretching band, typically in the range of 3200-3400 cm⁻¹. In dilute solution or in the isotropic liquid phase, a sharper "free" O-H stretching band may appear around 3600 cm⁻¹. The C-O stretching vibration of the phenol and the ether linkage appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The aromatic C-H and C=C stretching vibrations of the biphenyl core are observed around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The aliphatic C-H stretching vibrations of the pentyloxy chain are found just below 3000 cm⁻¹.
Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching modes of the biphenyl rings and the C-C skeletal vibrations are often strong in the Raman spectrum. The C-H stretching vibrations of both the aromatic rings and the alkyl chain are also readily observed.
The table below summarizes the characteristic vibrational frequencies for [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- based on data from related hydroxy- and alkoxybiphenyl compounds.
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H stretch (H-bonded) | 3200-3400 (broad) | - | Hydroxyl group |
| Aromatic C-H stretch | 3030-3080 | 3050-3090 | Biphenyl rings |
| Aliphatic C-H stretch | 2850-2960 | 2850-2960 | Pentyloxy chain |
| Aromatic C=C stretch | 1480-1610 | 1590-1620 (strong) | Biphenyl rings |
| C-O stretch (phenol) | 1240-1280 | 1240-1280 | Biphenyl-OH |
| C-O-C stretch (ether) | 1020-1050 | 1020-1050 | Biphenyl-O-Pentyl |
| Aromatic C-H out-of-plane bend | 810-840 | - | p-disubstituted rings |
Changes in the vibrational spectra as a function of temperature can be used to monitor phase transitions. The ordering of the molecules in the liquid crystalline phase can lead to changes in peak positions, bandwidths, and intensities due to altered intermolecular interactions and conformational changes in the flexible pentyloxy chain.
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Characterization
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic structure and photophysical properties of [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-. These techniques provide information about the energy levels of the molecular orbitals and the fate of the molecule upon electronic excitation.
The UV-Vis absorption spectrum of biphenyl and its derivatives is characterized by a strong absorption band in the ultraviolet region, which is attributed to π-π* electronic transitions within the aromatic system. The biphenyl core is the primary chromophore. The position and intensity of this absorption band are sensitive to the substituents on the biphenyl rings. The hydroxyl (-OH) and pentyloxy (-OC₅H₁₁) groups are auxochromes, which can cause a bathochromic (red) shift of the absorption maximum and an increase in the molar absorptivity compared to unsubstituted biphenyl.
The main absorption band of 4-hydroxy-4'-alkoxybiphenyls is typically located in the range of 260-280 nm. This corresponds to the S₀ → S₁ transition, where S₀ is the ground electronic state and S₁ is the first excited singlet state. The planarity of the biphenyl rings influences the extent of π-conjugation and thus the energy of this transition. In the solid state or in ordered liquid crystalline phases, intermolecular interactions can also affect the absorption spectrum.
Fluorescence spectroscopy provides information about the de-excitation pathways of the molecule from the excited state. Following absorption of a photon, the molecule can return to the ground state by emitting a photon (fluorescence). The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift).
The table below presents typical photophysical data for hydroxy-alkoxybiphenyls in a non-polar solvent.
| Parameter | Typical Value | Description |
|---|---|---|
| Absorption Maximum (λabs) | 275 nm | Wavelength of maximum light absorption (S₀ → S₁) |
| Molar Absorptivity (ε) | ~20,000 L mol⁻¹ cm⁻¹ | Measure of how strongly the compound absorbs light |
| Emission Maximum (λem) | 340 nm | Wavelength of maximum fluorescence emission (S₁ → S₀) |
| Stokes Shift | 65 nm | Difference between λabs and λem |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.3 | Efficiency of the fluorescence process |
| Fluorescence Lifetime (τF) | 1 - 5 ns | Average time the molecule spends in the excited state |
The fluorescence quantum yield and lifetime are sensitive to the molecular environment and can be used to probe intermolecular interactions and molecular dynamics. For instance, aggregation of the molecules can lead to fluorescence quenching (a decrease in quantum yield).
Advanced Microscopic Techniques for Mesophase and Crystal Morphology
Advanced microscopic techniques are indispensable for the direct visualization and identification of the various phases and morphologies exhibited by [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-.
Polarized Optical Microscopy (POM) is the primary tool for identifying liquid crystalline mesophases. mdpi.comlibretexts.org When a thin film of a liquid crystal is placed between two crossed polarizers, it produces characteristic optical textures due to its birefringence (the property of having a refractive index that depends on the polarization and propagation direction of light). mdpi.comlibretexts.org Each type of liquid crystal phase (e.g., nematic, smectic A, smectic C) has a unique set of textures that can be used for its identification.
Upon cooling from the isotropic liquid, [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- is expected to form a nematic phase. The characteristic texture of a nematic phase is the "Schlieren" texture, which features dark brushes corresponding to regions where the director is aligned with the polarizer or analyzer. The points where these brushes meet are topological defects called "disclinations." Another common texture for the nematic phase is the "marbled" texture.
At lower temperatures, a transition to a more ordered smectic phase, such as a smectic A or smectic C phase, may occur. The smectic A phase, where the molecules are arranged in layers with their long axes perpendicular to the layer planes, typically exhibits a "focal-conic fan" texture. The smectic C phase, where the molecules are tilted within the layers, shows a broken focal-conic texture or a Schlieren texture with half-integer strength disclinations.
The table below describes the expected optical textures for the mesophases of a typical 4-alkoxy-4'-hydroxybiphenyl.
| Phase | Characteristic Optical Texture | Description of Texture |
|---|---|---|
| Nematic (N) | Schlieren, Marbled | Characterized by dark brushes (extinctions) that originate from point defects. |
| Smectic A (SmA) | Focal-conic fan, Homeotropic | Domains with layered structures, often forming fan-shaped textures. Homeotropic alignment appears black. |
| Smectic C (SmC) | Broken focal-conic, Schlieren | Similar to SmA but the fans are broken due to the molecular tilt. Schlieren texture with different defect types. |
| Crystal | Batonnets, Spherulites | Growth of solid crystals from the mesophase, often with well-defined shapes. |
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can provide higher resolution information about the morphology of the crystalline and mesophase structures. TEM of freeze-fractured samples can reveal the layered structure of smectic phases with nanoscale resolution. AFM can be used to image the surface topography of thin films of the material, providing information about molecular packing and the formation of domains. These advanced techniques complement POM by providing structural details beyond the optical resolution limit.
Computational Chemistry and Theoretical Investigations of 1,1 Biphenyl 4 Ol, 4 Pentyloxy
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of individual molecules.
Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure and optimized geometry of molecules. researchgate.net For a molecule like [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-, DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-31+G(d,p), can accurately determine key structural parameters. mdpi.comscirp.orgresearchgate.net
The geometry optimization process seeks the lowest energy conformation of the molecule. Key parameters for this compound include the dihedral (twist) angle between the two phenyl rings, the bond lengths and angles within the aromatic core, and the conformation of the flexible pentyloxy chain. In many biphenyl (B1667301) derivatives, the rings are twisted relative to each other to minimize steric hindrance, with typical dihedral angles ranging from 30° to 45°. publisherjee.com The pentyloxy chain is expected to adopt a low-energy, extended (all-trans) conformation.
These calculations also yield the molecule's total energy, dipole moment, and the distribution of electron density, which are crucial for understanding its polarity and intermolecular interactions. For instance, studies on similar biphenyl compounds have used DFT to investigate dipole moments and their orientation, which is vital for predicting liquid crystalline behavior.
Below is an interactive table showing typical geometric parameters for a biphenyl core structure like that in [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-, as would be predicted by DFT calculations.
| Parameter | Description | Typical Calculated Value |
| d(C1-C1') | Inter-ring bond length | ~1.48-1.49 Å |
| θ(C2-C1-C1'-C2') | Dihedral angle between phenyl rings | ~35-42° |
| d(C4-O) | Bond length of the hydroxyl group | ~1.36-1.37 Å |
| d(C4'-O) | Bond length of the ether oxygen | ~1.37-1.38 Å |
| µ | Dipole Moment | ~2.0-3.5 D |
Note: These values are representative and based on DFT calculations for structurally similar biphenyl derivatives.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net
For [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-, the HOMO is typically localized on the electron-rich hydroxybiphenyl core, reflecting its capacity to donate electrons. The LUMO is also generally distributed across the π-conjugated biphenyl system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. schrodinger.com A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. bohrium.com The HOMO-LUMO gap can be correlated with the energy of the lowest-energy electronic transition observed in UV-Vis spectroscopy.
The following table presents typical FMO energy values and the resulting energy gap for alkoxy-substituted hydroxybiphenyls, calculated using DFT.
| Orbital | Description | Typical Energy (eV) |
| HOMO | Highest Occupied Molecular Orbital | -5.5 to -5.9 eV |
| LUMO | Lowest Unoccupied Molecular Orbital | -0.8 to -1.2 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.5 to 4.9 eV |
Note: These values are illustrative and derived from computational studies on analogous aromatic compounds.
Quantum chemical methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation. For [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-, DFT calculations can simulate its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
Theoretical vibrational frequency calculations can predict the positions and intensities of bands in the IR and Raman spectra. publisherjee.com These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. researchgate.net For instance, the characteristic stretching frequencies for the O-H group (~3600 cm⁻¹), aromatic C-H bonds (~3100 cm⁻¹), C=C bonds in the rings (~1600 cm⁻¹), and C-O bonds (~1250 cm⁻¹) can be accurately predicted. Comparing these theoretical spectra with experimental data, such as the known IR spectrum for p-hydroxybiphenyl, helps confirm the molecular structure and vibrational assignments. nist.gov
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. mdpi.com The calculated shifts provide a detailed picture of the electronic environment of each nucleus, and their strong correlation with experimental NMR data serves as a robust validation of the computed molecular structure.
Molecular Dynamics Simulations for Conformational Landscapes and Condensed Phase Behavior
While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for exploring the dynamic behavior of molecules over time, especially in condensed phases (e.g., liquid or liquid crystal phases). researchgate.net MD simulations model a system of many molecules, solving Newton's equations of motion to track the trajectory of each atom.
For a compound like [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-, which is a potential liquid crystal, MD simulations are invaluable for understanding its conformational flexibility and collective behavior. aip.orgnih.gov All-atom MD simulations can reveal:
Conformational Dynamics: How the dihedral angle between the biphenyl rings and the conformation of the pentyloxy tail fluctuate over time.
Phase Behavior: How molecules self-assemble from an isotropic liquid into ordered liquid crystalline phases (e.g., nematic or smectic) upon cooling. nih.gov
Order Parameters: Quantifying the degree of orientational order within the liquid crystal phase.
Transport Properties: Calculating properties like translational diffusion coefficients, which describe how molecules move within the bulk material. researchgate.net
These simulations provide a microscopic view of the mechanisms that govern phase stability and transitions, linking molecular structure to macroscopic material properties. mdpi.com
Modeling of Intermolecular Forces and Self-Assembly Processes
The ability of [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- to form ordered phases like liquid crystals is dictated by the complex interplay of intermolecular forces. Theoretical models can quantify these non-covalent interactions, which include:
Hydrogen Bonding: The hydroxyl group (-OH) can act as a hydrogen bond donor, forming strong, directional interactions with acceptor groups on neighboring molecules. This is a powerful force in directing self-assembly.
π-π Stacking: The aromatic biphenyl cores can stack on top of each other, contributing to the orientational order characteristic of liquid crystal phases.
Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment, leading to electrostatic interactions that influence molecular alignment.
Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to accurately calculate the energy of these individual interactions in molecular dimers or larger clusters. mdpi.com Energy framework analysis, derived from DFT calculations, can also visualize and quantify the interaction energies between molecules in a crystal lattice, revealing the dominant forces responsible for the supramolecular architecture.
Theoretical Insights into Structure-Property Relationships for Biphenyl Derivatives
Theoretical studies on families of related biphenyl derivatives provide broad insights into structure-property relationships. By systematically varying structural features in silico—such as the length of the alkoxy chain or the nature of other substituents—researchers can establish clear trends. mdpi.commdpi.com
For alkoxy-substituted biphenyls, computational studies have shown that:
Chain Length: Increasing the length of the alkoxy chain generally affects the type of liquid crystal phase formed and its thermal stability. An "odd-even" effect is often observed, where properties like melting point and clearing temperature oscillate as the number of carbon atoms in the chain alternates between odd and even. acs.org
Polarizability: The molecular polarizability, a measure of how easily the electron cloud is distorted by an electric field, tends to increase with longer chains. This property is directly related to the material's refractive index. mdpi.com
Electronic Properties: While the core electronic structure is determined by the biphenyl rings, the terminal groups can fine-tune the HOMO-LUMO energy gap. However, for long alkyl or alkoxy chains, the effect on the energy gap can become negligible after a certain length, as the orbitals are primarily localized on the aromatic core. mdpi.combohrium.com
These theoretical investigations are crucial for rationally designing new biphenyl-based materials, such as liquid crystals, with specific, predictable, and optimized properties for technological applications.
Mesomorphic and Liquid Crystalline Properties of Derivatives Derived from 1,1 Biphenyl 4 Ol, 4 Pentyloxy
Design Principles for Liquid Crystalline Materials Utilizing the Hydroxy-Alkoxybiphenyl Core
The design of liquid crystalline materials based on the [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- core follows established principles of molecular engineering aimed at controlling the delicate balance of intermolecular forces that govern mesophase formation. The primary goal is to create molecules with a high aspect ratio (length-to-breadth) that promotes anisotropic ordering.
The core structure itself, 4'-pentyloxy-4-hydroxybiphenyl, possesses key features for inducing liquid crystallinity:
Rigid Core: The biphenyl (B1667301) unit provides the necessary rigidity and linearity. The para-substitution pattern ensures an elongated molecular shape, which is crucial for the formation of ordered fluid phases.
Anisotropic Intermolecular Interactions: The polarizability of the aromatic rings leads to significant anisotropic van der Waals interactions, which are the primary driving force for the orientational ordering observed in nematic and smectic phases.
Phase Behavior and Polymorphism in Esters and Other Functionalized Derivatives of [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-
Functionalizing the hydroxyl group of [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- leads to a rich variety of phase behaviors and polymorphism. Esterification with various carboxylic acids is a particularly well-studied route. The resulting esters often exhibit classic calamitic mesophases, primarily the nematic (N) and smectic (Sm) phases.
Nematic Phase (N): In this phase, the molecules exhibit long-range orientational order, meaning they tend to align along a common direction (the director), but they lack any long-range positional order. This phase is characterized by its fluidity and thread-like optical textures observed under a polarizing microscope.
Smectic Phases (Sm): At lower temperatures, many derivatives exhibit one or more smectic phases, which are characterized by both orientational order and a degree of positional order, with molecules organized into layers. Common smectic phases include:
Smectic A (SmA): The molecules are aligned with their long axes, on average, perpendicular to the layer planes. The arrangement within the layers is liquid-like.
Smectic C (SmC): Similar to SmA, but the molecular long axes are tilted with respect to the layer normal.
| n (Alkyl Chain Length) | Cr-SmA (°C) | SmA-N (°C) | N-I (°C) |
|---|---|---|---|
| 5 | 47.0 | - | 67.5 |
| 6 | 58.0 | - | 76.0 |
| 7 | 54.0 | - | 74.5 |
| 8 | 54.5 | 67.0 | 80.0 |
| 9 | 64.0 | 78.0 | 79.5 |
This table illustrates typical phase behavior in a related system. Esters of [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- would exhibit similar trends, with the exact transition temperatures depending on the specific ester group.
Polymorphism, the existence of multiple crystalline forms, is also common in these materials and can influence the observed mesomorphic behavior, particularly upon cooling from the isotropic liquid.
Influence of Terminal Chain Length and Substituents on Mesophase Stability and Temperature Range
The length and nature of flexible terminal chains, such as the pentyloxy group already present and any additional chains introduced through functionalization, have a profound impact on mesophase stability and the temperature range over which they exist.
Generally, as the length of a terminal alkyl or alkoxy chain is increased in a homologous series, the following trends are observed:
Melting Point: The melting points tend to vary in an "odd-even" effect, where members with an even number of carbon atoms in the chain often have higher melting points than their odd-numbered neighbors. This is attributed to differences in packing efficiency in the crystalline state.
Clearing Point (N-I Transition): The clearing temperatures also exhibit an odd-even effect, typically with the even members showing higher stability. For shorter chain lengths, the clearing point generally increases with chain length. However, for longer chains, the clearing point may start to decrease as the flexible part of the molecule begins to dominate and disrupt the anisotropic ordering.
Mesophase Type: Increasing the chain length tends to promote the formation of more ordered smectic phases at the expense of the nematic phase. Longer chains enhance intermolecular attractive forces and promote lamellar packing, thus stabilizing smectic ordering. For example, in many homologous series, shorter-chain members are purely nematogenic, while longer-chain members exhibit both smectic and nematic (or only smectic) phases.
The introduction of polar substituents, such as cyano (-CN) or nitro (-NO2) groups, can significantly increase the clearing temperature due to enhanced dipole-dipole interactions. Conversely, bulky lateral substituents that increase the breadth of the molecule tend to decrease mesophase stability by disrupting the parallel alignment of the molecular cores.
| Chain Length | Dominant Mesophase | Nematic Range | Smectic Stability |
|---|---|---|---|
| Short (n < 5) | Nematic | Wide | Low / Absent |
| Medium (5 ≤ n ≤ 8) | Nematic & Smectic A | Decreasing | Increasing |
| Long (n > 8) | Smectic A / C | Narrow / Absent | High |
Molecular Ordering and Anisotropy in Liquid Crystalline Phases
The defining characteristic of liquid crystals is the anisotropy of their physical properties, which arises from the long-range orientational order of the constituent molecules. In phases formed by derivatives of [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-, the molecules align their long axes, on average, along a preferred direction known as the director, n .
The degree of this alignment is quantified by the orientational order parameter, S, which is defined as:
S = ½ ⟨3cos²θ - 1⟩
where θ is the angle between the long axis of an individual molecule and the director, and the angle brackets denote an average over all molecules in the sample.
For a perfectly ordered system where all molecules are parallel to the director (θ = 0°), S = 1.
For a completely isotropic liquid where all molecular orientations are equally probable, S = 0.
In a typical nematic phase, S ranges from approximately 0.3 to 0.8 and is temperature-dependent, decreasing as the temperature increases towards the clearing point.
Chiral Induction and Helical Twisting Power in Doped Liquid Crystalline Systems
If a chiral center is introduced into a derivative of [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-, or if such a chiral derivative is added as a dopant to a nematic host, it can induce a macroscopic helical structure. The resulting phase is a chiral nematic (N*) or cholesteric phase, where the director rotates in a helical fashion through the material.
The ability of a chiral dopant to induce this twist is quantified by its helical twisting power (HTP) , often denoted by β. It is defined by the equation:
p = 1 / (β * c)
where p is the pitch of the helix (the distance over which the director rotates by 360°) and c is the concentration of the chiral dopant. A high HTP means that a small amount of the dopant can induce a tightly pitched helix.
The HTP is highly sensitive to the molecular structure of the chiral dopant. For derivatives of the hydroxy-alkoxybiphenyl core, chirality can be introduced, for example, by using a chiral carboxylic acid to esterify the hydroxyl group (e.g., using (S)-2-chloropropanoic acid). The resulting chiral ester can then act as a dopant. The magnitude and sign (left- or right-handed helix) of the HTP depend on:
The nature of the chiral center and its proximity to the rigid core.
The interactions between the chiral dopant and the host liquid crystal molecules.
The introduction of ordered segments and flexible long alkyloxy chains in chiral dopants has been shown to effectively increase their cholesteric induction ability. The development of chiral dopants with high HTP is crucial for applications such as displays that utilize the selective reflection of light by the helical structure of the N* phase.
Advanced Materials Applications of 1,1 Biphenyl 4 Ol, 4 Pentyloxy Based Architectures
Organic Electronics and Optoelectronic Device Research
The biphenyl (B1667301) scaffold, functionalized with a hydroxyl and a pentyloxy group, provides a platform for designing materials with tailored electronic and optical properties. These characteristics are pivotal for applications in organic electronic devices where efficient charge transport and light emission or absorption are paramount.
Charge Transport Characteristics and Mechanisms
Materials derived from the [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- moiety often exhibit liquid crystalline phases, which are crucial for their charge transport properties. In these ordered phases, the molecules self-assemble into structures that facilitate the movement of charge carriers.
The charge transport in calamitic liquid crystals, such as those based on the 4-alkyl-4'-alkoxybiphenyl structure, is a well-studied phenomenon. These materials typically exhibit hole transport with mobilities in the range of 10⁻³ cm²/Vs in their smectic mesophases. oup.com This level of mobility is comparable to that of other established organic semiconductors like N,N'-diphenyl-N,N'-bis(3-methylphenyl)-[1,1'-biphenyl]-4,4'-diamine (TPD). oup.com The mobility in these biphenyl-based liquid crystals is often dependent on both temperature and the applied electric field, particularly in more ordered smectic phases like smectic E. oup.com
For instance, a study on a series of 4-alkyl-4'-alkoxybiphenyls demonstrated that even with a small aromatic core, high hole mobility can be achieved. oup.com This suggests that the biphenyl unit in [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- provides a sufficient pathway for charge hopping between adjacent molecules. The mechanism of charge transport in these materials is generally considered to be a hopping process, where charge carriers move between localized states on the biphenyl cores. The degree of molecular order within the liquid crystalline phase significantly influences the efficiency of this process.
Furthermore, dimeric liquid crystals based on biphenyl units have also been investigated as model compounds for polymers. These dimers have shown hole mobilities in the order of 10⁻³ cm²/Vs. imaging.org The charge carrier transport properties of these materials are typically investigated using the Time-of-Flight (TOF) technique. imaging.org
Table 1: Representative Charge Carrier Mobilities in Biphenyl-Based Liquid Crystals
| Material Class | Mesophase | Predominant Carrier | Mobility (cm²/Vs) | Reference |
| 4-alkyl-4'-alkoxybiphenyls | Smectic B / Smectic E | Hole | 10⁻³ | oup.com |
| Biphenyl Dimers | Smectic X / Crystal | Hole | ~10⁻³ | imaging.org |
This table is interactive. Click on the headers to sort the data.
Role in the Design of Organic Light-Emitting Diode (OLED) and Organic Photovoltaic (OPV) Materials
The [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- scaffold is a valuable precursor in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Its derivatives, particularly the boronic acid form, (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid, are utilized as intermediates in the construction of more complex conjugated molecules for these applications.
In the context of OLEDs, biphenyl derivatives can be incorporated into various layers of the device, including the hole transport layer (HTL), the emissive layer (EML), or the host material in phosphorescent OLEDs. The biphenyl unit contributes to a high triplet energy, which is essential for hosting blue phosphorescent emitters, and its derivatives can be designed to have good thermal stability and amorphous morphology, which are crucial for device longevity and efficiency.
For OPV applications, derivatives of [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- can be used to synthesize donor or acceptor materials. The electronic properties of the biphenyl core can be tuned by chemical modification to optimize the energy levels for efficient charge separation at the donor-acceptor interface. The pentyloxy chain enhances solubility, which is a key factor for solution-processable OPV devices.
Photophysical Performance of Functionalized Biphenyl Systems
The photophysical properties of functionalized biphenyl systems are central to their application in optoelectronic devices. These properties, including absorption and emission spectra, fluorescence quantum yields, and excited-state dynamics, are dictated by the molecular structure.
The biphenyl core itself exhibits characteristic absorption in the UV region. Functionalization with groups like hydroxyl and pentyloxy can modulate the energy of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the absorption and emission wavelengths. The pentyloxy group, being an electron-donating group, can increase the HOMO level and potentially lead to a red-shift in the absorption and emission spectra.
Studies on related alkoxy-substituted biphenyls have shown that these compounds can exhibit intense fluorescence. The excited-state dynamics are often influenced by the torsional motion between the two phenyl rings. In the ground state, the rings are typically twisted, but they tend to planarize in the excited state, which influences the relaxation pathways and fluorescence properties.
The specific photophysical data for [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- is not extensively reported in publicly accessible literature, likely due to its role as an intermediate in the synthesis of more complex, proprietary materials. However, based on the general understanding of functionalized biphenyl systems, it is expected to possess tunable photophysical properties that are exploited in the final materials designed for specific optoelectronic applications.
Polymer Chemistry and Liquid Crystalline Polymers
The rigid, rod-like structure of the biphenyl moiety in [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- makes it an excellent mesogen for the creation of liquid crystalline polymers (LCPs). These polymers combine the properties of liquid crystals with the processability and mechanical integrity of polymers.
Synthesis of Side-Chain and Main-Chain Liquid Crystalline Polymers Utilizing Biphenyl Monomers
[1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- can be utilized as a monomer in the synthesis of both side-chain and main-chain liquid crystalline polymers.
In side-chain liquid crystalline polymers (SCLCPs) , the biphenyl mesogen is attached as a pendant group to a flexible polymer backbone, often via a flexible spacer. The hydroxyl group on the [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- monomer provides a convenient point for attachment to a polymerizable group, such as an acrylate (B77674) or methacrylate, or for grafting onto a pre-existing polymer backbone. The pentyloxy tail helps to promote the formation of liquid crystalline phases. The flexible spacer decouples the motion of the mesogenic side chains from the polymer backbone, allowing them to self-organize into ordered liquid crystalline structures.
In main-chain liquid crystalline polymers (MCLCPs) , the rigid biphenyl mesogen is incorporated directly into the polymer backbone, alternating with flexible spacer units. The difunctional nature of a dihydroxy-functionalized biphenyl (which can be derived from [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-) allows for its condensation polymerization with other difunctional monomers, such as diacids or diacyl chlorides, to form the polymer chain. The pentyloxy group in this case would be a side group on the main chain, influencing the packing and phase behavior of the polymer.
While specific examples of the synthesis of LCPs using [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- are not prevalent in open literature, the general synthetic strategies for incorporating biphenyl mesogens into polymer architectures are well-established.
Formation of Polymer Networks for Advanced Material Applications
Liquid crystalline polymer networks (LCPNs) are formed by cross-linking liquid crystalline polymers. These materials combine the anisotropic properties of liquid crystals with the elasticity of a polymer network. Monomers based on [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- can be designed with polymerizable groups at both ends of the molecule, or a mixture of mono- and di-functionalized monomers can be used, to create a cross-linked network.
The formation of a polymer network in the liquid crystalline state can lock in the anisotropic molecular order, resulting in materials with unique optical and mechanical properties. These networks can be responsive to external stimuli such as temperature, electric fields, or light, making them suitable for applications as actuators, sensors, and in tunable optical films.
The hydroxyl group of [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- can be functionalized with a cross-linkable group, and the resulting monomer can be polymerized and cross-linked, often through photopolymerization. The presence of the pentyloxy chain will influence the liquid crystalline phase behavior of the monomer mixture and the final properties of the polymer network.
Supramolecular Assembly and Nanostructured Materials
The unique combination of a hydrophilic hydroxyl group and a lipophilic pentyloxy chain on a rigid biphenyl core makes [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- an ideal candidate for the construction of ordered supramolecular structures and nanostructured materials. The non-covalent interactions, primarily hydrogen bonding and π-π stacking, govern the self-assembly processes, leading to the formation of functional architectures with tailored properties.
Directed Self-Assembly for Functional Architectures
The directed self-assembly of [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- and its analogs is a powerful bottom-up approach for creating well-defined nanostructures such as nanofibers, nanoribbons, and vesicles. The driving force for this assembly is the interplay of hydrogen bonds formed by the hydroxyl groups and the van der Waals interactions of the biphenyl cores and pentyloxy chains.
The table below illustrates the typical relationship between the molecular structure of biphenyl amphiphiles and the resulting nanostructure morphology, based on studies of analogous systems.
| Biphenyl Derivative Moiety | Solvent System | Resulting Nanostructure | Key Driving Interactions |
| Biphenyl with terminal peptide | Aqueous buffer | Nanofibers, Hydrogel | Hydrogen bonding, π-π stacking |
| Biphenyl with charged head groups | Water | Vesicles, Micelles | Hydrophobic interactions, Electrostatic forces |
| Biphenyl with long alkyl chains | Organic solvents | Nanoribbons, Sheets | van der Waals forces, π-π stacking |
This table presents generalized findings from research on biphenyl-based self-assembling systems to illustrate the principles applicable to [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-.
Crystal Engineering Principles for Tailored Solid-State Properties
Crystal engineering provides a framework for the rational design of solid-state materials with desired physical and chemical properties by controlling the intermolecular interactions within the crystal lattice. wikipedia.org For [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-, the key supramolecular synthons are the hydrogen-bonding motifs involving the hydroxyl group and the aromatic stacking of the biphenyl cores.
The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of robust and directional hydrogen-bonded networks. In the solid state, this often results in the formation of chains, sheets, or more complex three-dimensional architectures. For example, in the crystal structure of the related compound 4'-Hydroxybiphenyl-4-carboxylic acid, intermolecular hydrogen bonding between the hydroxyl groups leads to the formation of chains, which are further organized into lamellar layers. nih.gov
While a specific crystal structure for [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- is not publicly available, the table below summarizes common hydrogen-bonding motifs observed in the crystal structures of analogous hydroxybiphenyl compounds.
| Compound Class | Dominant Hydrogen-Bonding Motif | Resulting Supramolecular Structure | Reference Compound Example |
| 4-Hydroxybiphenyls | O-H···O hydrogen bonds | Chains, Dimers | 4-Phenylphenol (B51918) |
| 4-Hydroxybiphenyl Carboxylic Acids | O-H···O (acid-acid and acid-hydroxyl) | Dimers, Sheets | 4'-Hydroxybiphenyl-4-carboxylic acid nih.gov |
| Co-crystals with N-heterocycles | O-H···N hydrogen bonds | Heterodimers, Chains | Co-crystal of 4-hydroxyphenol and bipyridine |
Development of Catalyst Ligands and Coordination Complexes based on Biphenyl Scaffolds
The biphenyl scaffold is a privileged structure in the design of ligands for transition metal catalysis due to its rigidity, thermal stability, and the ability to introduce chirality. The functional groups on [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- provide convenient handles for the synthesis of novel ligands and coordination complexes.
The hydroxyl group can be readily converted into a phosphine (B1218219) group, a common coordinating group in catalysis. For instance, the synthesis of biaryl phosphine ligands is a well-established field, and these ligands have shown exceptional performance in a variety of palladium-catalyzed cross-coupling reactions. nih.gov The general synthetic route involves the conversion of the hydroxyl group to a triflate, followed by a phosphination reaction. The pentyloxy group can sterically and electronically tune the properties of the resulting phosphine ligand, which in turn influences the activity and selectivity of the metal complex.
The table below presents representative data on the performance of palladium catalysts bearing biaryl phosphine ligands in Suzuki-Miyaura cross-coupling reactions, illustrating the high efficiency achievable with such systems. While this data does not use a ligand derived directly from [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-, it is indicative of the performance expected from this class of ligands.
| Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / Biarylphosphine Ligand | >95 | nih.gov |
| 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Biarylphosphine Ligand | >98 | nih.gov |
| 1-Chloro-4-nitrobenzene | Naphthalene-1-boronic acid | Pd(OAc)₂ / Biarylphosphine Ligand | >99 | nih.gov |
Furthermore, the hydroxyl group of [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- can act as a coordinating group itself, forming coordination complexes with a variety of metal centers. These complexes can have interesting structural features and may find applications in areas such as molecular magnetism, sensing, or as precursors for metal-organic frameworks (MOFs). In MOFs, bifunctional biphenyl linkers can be used to construct porous materials with high surface areas and tunable properties for applications in gas storage, separation, and catalysis. iastate.eduresearchgate.netresearchgate.netrsc.orgrsc.org The pentyloxy group can modify the pore environment of the MOF, influencing its affinity for specific guest molecules.
Future Research Directions and Emerging Methodologies for 1,1 Biphenyl 4 Ol, 4 Pentyloxy
Exploration of Sustainable and Green Chemistry Pathways for Biphenyl (B1667301) Synthesis
The future synthesis of [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- and related biphenyl derivatives is increasingly being guided by the principles of green and sustainable chemistry. The goal is to develop synthetic routes that are more environmentally benign, efficient, and economically viable than traditional methods. Key areas of exploration include minimizing waste, reducing energy consumption, and utilizing renewable resources.
Traditional biphenyl synthesis often relies on cross-coupling reactions like the Suzuki-Miyaura or Ullmann reactions. rsc.org While effective, these methods can involve palladium catalysts, halogenated intermediates, and organic solvents, which present environmental and cost challenges. rsc.orgresearchgate.net Future research is focused on overcoming these limitations. One major trend is the move towards catalyst-free or more sustainable catalyst systems, minimizing reliance on expensive and potentially toxic heavy metals. researchgate.net
Another significant direction is the implementation of solventless reactions or the use of greener solvents like water or bio-derived solvents. flinders.edu.au Techniques such as microwave-assisted and ultrasound-assisted reactions are being explored to reduce reaction times and energy inputs. A core principle guiding this research is atom economy, which seeks to maximize the incorporation of all starting materials into the final product, thereby generating minimal waste. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, further enhances efficiency and reduces the environmental footprint. acs.org
The table below outlines a comparison between traditional and emerging green synthesis methodologies applicable to biphenyl compounds.
| Feature | Traditional Synthesis (e.g., Suzuki, Ullmann) | Emerging Green Pathways |
| Catalyst | Often relies on palladium or copper. rsc.orgresearchgate.net | Focus on catalyst-free methods, earth-abundant metal catalysts, or biocatalysis. |
| Solvents | Typically uses organic solvents (e.g., toluene (B28343), THF). rsc.org | Employs water, supercritical fluids, or solventless conditions. flinders.edu.au |
| Energy Input | Often requires prolonged heating under reflux. rsc.org | Utilizes energy-efficient methods like microwave or ultrasound irradiation. |
| Atom Economy | Can be moderate due to the use of blocking groups and multi-step processes. | High, with a focus on one-pot reactions and maximizing reactant incorporation. acs.org |
| Waste Generation | Generates metallic and organic waste streams. | Significantly reduced waste through catalyst recycling and higher atom economy. researchgate.net |
| Starting Materials | Often derived from petrochemical feedstocks. | Exploration of renewable feedstocks and biomass-derived starting materials. |
Integration with Machine Learning and Artificial Intelligence for Rational Material Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new materials based on the [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- scaffold. rsc.org These computational tools can dramatically accelerate the traditionally slow process of material development by predicting the properties of novel compounds before they are ever synthesized. nih.govresearchgate.net
For liquid crystals like [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-, AI can be used to build quantitative structure-property relationship (QSPR) models. These models learn from large datasets of existing molecules to find correlations between a compound's chemical structure and its physical properties, such as phase transition temperatures, viscosity, and dielectric anisotropy. tandfonline.comresearchgate.net By inputting the 2D structure of a hypothetical derivative, an ML algorithm can predict its liquid crystalline behavior with increasing accuracy. tandfonline.comarxiv.org
This predictive power enables "inverse design," a process where desired properties are specified first, and AI algorithms then generate novel molecular structures that are likely to exhibit those properties. cam.ac.uknih.gov For example, an AI model could be tasked with designing a biphenyl derivative with a specific nematic range and high thermal stability for a display application. This rational, data-driven approach avoids the costly and time-consuming trial-and-error of traditional synthesis and characterization. umk.pl
| ML Model Input (Features) | ML Model Output (Predicted Properties) | Potential Application |
| Molecular descriptors (e.g., size, shape, polarity), Functional groups, Chain length (e.g., pentyloxy group). tandfonline.com | Phase transition temperatures (e.g., nematic-isotropic), Elastic constants, Birefringence. researchgate.netmdpi.com | Designing new liquid crystals for advanced displays. |
| 2D molecular graph, Atomic composition. | Response to external stimuli (e.g., light, electric field). | Screening candidates for stimuli-responsive materials. |
| Synthetic accessibility scores, Precursor availability. | Optimal synthesis pathway, Predicted reaction yield. | Accelerating the discovery and production of new materials. |
Development and Application of In Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-, particularly during phase transitions, is crucial for optimizing its performance in various applications. ucsd.eduresearchgate.net Future research will increasingly rely on in situ and operando characterization techniques, which allow scientists to observe and measure material properties in real-time under actual operating conditions. jos.ac.cnmdpi.com
Traditional characterization methods often study materials under static conditions, which may not capture the complex processes that occur during operation. In contrast, in situ techniques can monitor the evolution of molecular arrangement, crystal structure, and other properties as they happen. researchgate.net For a liquid crystal, this could involve using in situ X-ray diffraction (XRD) or spectroscopy to study the precise structural changes as the material is heated or cooled through its phase transitions. researchgate.net
Techniques like in situ atomic force microscopy (AFM) can provide real-time imaging of the self-assembly and crystallization processes of organic films at the nanoscale, offering unprecedented insight into how molecular structure dictates macroscopic properties. jos.ac.cn Furthermore, combining these techniques, for example, by integrating Raman spectroscopy into an electrochemical setup, can provide detailed molecular-level information about how the biphenyl compound responds to an electric field, which is vital for electro-optical applications. researchgate.net This deeper understanding of dynamic behavior will enable the fine-tuning of molecular structures for enhanced performance and stability. mdpi.com
Expansion into Emerging Areas of Stimuli-Responsive Materials and Soft Robotics
The unique properties of biphenyl-based liquid crystals, such as their ability to change orientation in response to external stimuli, make them highly promising candidates for advanced applications in stimuli-responsive materials and soft robotics. sjtu.edu.cnrsc.orgresearchgate.net Future research will focus on harnessing the anisotropic nature of molecules like [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- to create materials that can perform complex functions.
When incorporated into polymer networks, these liquid crystal mesogens form liquid crystal elastomers (LCEs). nih.gov LCEs are a class of "smart" materials that can undergo large, reversible shape changes in response to stimuli such as heat, light, or electric fields. nih.govtandfonline.com This actuation is driven by the phase transition of the liquid crystal component; as the mesogens change from an ordered to a disordered state, the polymer network contracts or expands anisotropically. nih.gov
This capability makes LCEs ideal for use as artificial muscles in soft robotics. azorobotics.comnih.gov Researchers are exploring how to program complex, three-dimensional shape changes into LCEs to create soft grippers, crawlers, and even swimmers that can be controlled remotely and wirelessly, often by light. azorobotics.comspiedigitallibrary.org The specific structure of the biphenyl mesogen influences key properties like the actuation stress and strain, making the rational design of new molecules a critical area of research. nih.gov As the field advances, biphenyl derivatives could form the basis of sophisticated soft robotic systems capable of adapting to their environment and handling delicate objects. azorobotics.commdpi.com
Q & A
Q. Methodological Answer :
- Reaction Setup : Use THF as a solvent and KOH (aqueous) for hydrolysis. Heat at 70°C for 48 hours under reflux to ensure complete reaction .
- Workup : Acidify with HCl (1.3 M) to precipitate the product. Filter under reduced pressure and wash with cold ethanol to remove impurities .
- Purification : Employ column chromatography (silica gel, chloroform eluent) for high-purity isolation. Monitor via TLC (Rf ≈ 0.12 in CHCl₃) .
Table 1: Synthesis Parameters from
| Parameter | Condition |
|---|---|
| Solvent | THF (40 mL) + H₂O (20 mL) |
| Temperature | 70°C |
| Reaction Time | 48 hours |
| Yield | 41% (1.536 g) |
| Purification Method | Column chromatography (CHCl₃) |
Advanced: What spectroscopic techniques validate the structure of [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-?
Q. Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns and alkoxy chain integration. For example:
- FT-IR : Detect –OH (broad ~3400 cm⁻¹), C–O–C (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS m/z 284.3550 (M+H⁺) for molecular ion confirmation .
Advanced: How do computational tools predict synthetic pathways for this compound?
Q. Methodological Answer :
- AI-Driven Retrosynthesis : Platforms like Reaxys or BKMS_METABOLIC analyze reaction databases to propose feasible routes (e.g., etherification of biphenyl precursors) .
- Relevance Scoring : Algorithms prioritize routes with high atom economy and minimal side products. For example, direct alkylation of 4-hydroxybiphenyl with 1-bromopentane .
- Validation : Cross-check predicted pathways with experimental data (e.g., ’s hydrolysis method) to refine computational models .
Basic: What purification strategies mitigate byproduct formation in biphenyl derivatives?
Q. Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to isolate crystalline products, removing unreacted starting materials .
- Chromatographic Techniques : Optimize gradient elution (e.g., hexane:ethyl acetate) for polar byproduct separation .
- Analytical Monitoring : Employ HPLC (C18 column, UV detection at 254 nm) to assess purity pre- and post-purification .
Advanced: What challenges arise in assessing ecological toxicity due to data gaps?
Q. Methodological Answer :
- Data Limitations : No experimental data on bioaccumulation (BCF), aquatic toxicity, or soil mobility are available, complicating risk assessments .
- Workarounds : Use read-across methods with structurally similar compounds (e.g., 4’-octyloxybiphenyl) to estimate persistence and toxicity .
- Testing Recommendations : Conduct Daphnia magna acute toxicity assays and OECD 301 biodegradability studies to fill data gaps .
Advanced: How does the pentyloxy substituent influence mesomorphic behavior in liquid crystals?
Q. Methodological Answer :
- Structure-Property Relationship : The pentyloxy chain enhances molecular anisotropy, promoting smectic phase formation. Compare with octyloxy derivatives () to assess chain-length effects .
- DSC Analysis : Measure phase transitions (e.g., melting point ~112°C) to correlate thermal stability with alkyl chain flexibility .
- Polarized Microscopy : Observe textural changes (e.g., focal conic textures) to confirm liquid crystalline phases .
Q. Table 2: Comparative Thermal Data
| Compound | Melting Point (°C) | Phase Behavior |
|---|---|---|
| [1,1'-Biphenyl]-4-ol, 4'-pentyloxy | 112 | Smectic C (predicted) |
| 4’-Octyloxybiphenyl () | 96–98 | Smectic A |
Basic: What analytical methods quantify trace impurities in this compound?
Q. Methodological Answer :
- GC-MS : Detect volatile byproducts (e.g., unreacted bromopentane) with capillary columns (DB-5) and splitless injection .
- ¹H NMR Integration : Compare peak areas of target product vs. impurities (e.g., residual solvents at δ 1.2–1.4 ppm) .
- Elemental Analysis : Verify C/H/O ratios (theoretical: C 76.03%, H 7.09%, O 16.88%) to confirm stoichiometry .
Advanced: How can researchers address contradictions in reported physicochemical properties?
Q. Methodological Answer :
- Data Reconciliation : Compare melting points and solubility across sources (e.g., reports 112°C, while similar compounds in vary). Validate via DSC .
- Reproducibility : Standardize experimental conditions (e.g., heating rate, solvent purity) to minimize variability .
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., liquid crystal applications in ) to identify consensus values .
Advanced: What role does this compound play in supramolecular chemistry?
Q. Methodological Answer :
- Host-Guest Systems : The biphenyl core and alkoxy chain enable π-π stacking and van der Waals interactions, useful in molecular recognition .
- Self-Assembly : Study Langmuir-Blodgett films to analyze monolayer formation and surface pressure-area isotherms .
- Functionalization : Introduce carboxyl groups (e.g., via ester hydrolysis) to enhance hydrogen-bonding capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
